molecular formula C8H14ClNO3 B1459147 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride CAS No. 1427379-40-5

3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Cat. No. B1459147
CAS RN: 1427379-40-5
M. Wt: 207.65 g/mol
InChI Key: XUAHVJFIWCKLHG-UHFFFAOYSA-N
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Description

“3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of the 3-oxa-7-azabicyclo[3.3.1]nonane family . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3.ClH/c10-8(11)7-5-1-9-2-6(7)4-12-3-5;/h5-7,9H,1-4H2,(H,10,11);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.66 . It is a powder and is stored at a temperature of 4 degrees Celsius . The compound’s InChI code is 1S/C8H13NO3.ClH/c10-8(11)7-5-1-9-2-6(7)4-12-3-5;/h5-7,9H,1-4H2,(H,10,11);1H .

Scientific Research Applications

Conformational Studies

  • Steric Structure Analysis : Using 1H NMR spectroscopy, the steric structure of derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones has been studied, revealing a double chair conformation in deuterochloroform solution. This research aids in understanding the molecular conformation of such compounds (Klepikova et al., 2003).

Synthesis and Derivatives

  • Synthesis of Stereoisomers : Research on the synthesis of various stereoisomers of 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester from pyroglutamic esters provides insight into the creation of different molecular forms of these compounds (Mulzer et al., 2000).
  • Beckmann Rearrangement Study : Investigations into the Beckmann rearrangement of substituted 2-hydroximinonorbornanone carboxylic acids have shown the formation of functionalized 10-oxo-9-azabicyclo[3.3.2]decanes, demonstrating the chemical versatility of these compounds (Gorichko et al., 2017).

Medicinal Chemistry

  • Antiarrhythmic Properties : A study on the synthesis and characterization of 3-selena-7-azabicyclo[3.3.1]nonanes, including their antiarrhythmic properties, highlights the potential medical applications of such compounds (Thompson et al., 1987).

Catalysis

  • Catalytic Oxidation of Alcohols : The synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical, demonstrates its highly active nature in the catalytic oxidation of alcohols to their corresponding carbonyl compounds (Shibuya et al., 2009).

Molecular Synthesis

  • Synthesis of Bridged Morpholines : Concise syntheses of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane from different dicarboxylic acids demonstrate the process of creating complex molecular structures (Zaytsev et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 and H332, indicating that the compound may be harmful if swallowed or inhaled . Precautionary statements include P261, P264, P270, P271, P301+P312, P304+P340, P312, P330, and P501 .

Future Directions

The compound is part of the 3-azabicyclo[3.3.1]nonanes family, which has been studied for its potential in anticancer chemotherapeutics . This suggests that “3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride” and its derivatives may have potential applications in medical research and treatment.

properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-8(11)7-5-1-9-2-6(7)4-12-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHVJFIWCKLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

CAS RN

1427379-40-5
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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